
N,N-Dioctadecylcarbamoyl chloride
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Overview
Description
N,N-Dioctadecylcarbamoyl chloride is a useful research compound. Its molecular formula is C37H74ClNO and its molecular weight is 584.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Wound Dressings
N,N-Dioctadecylcarbamoyl chloride has been utilized in the development of hydrophobic wound dressings. A study demonstrated that cotton gauze treated with a 2% aqueous dispersion of this compound resulted in a hydrophobic material that effectively adsorbs bacteria and promotes healing by minimizing moisture loss from the wound site . The dressing's ability to absorb exudates while preventing bacterial growth makes it suitable for various clinical applications.
Drug Delivery Systems
The compound is also explored as a component in drug delivery systems, particularly for encapsulating hydrophobic drugs. Its surfactant properties enable the formation of liposomes that can enhance the solubility and bioavailability of poorly water-soluble drugs, such as fisetin and cisplatin, which are used in cancer therapy . The encapsulation process improves drug stability and targeted delivery to tumor sites.
Surface Modification
This compound is employed for modifying surfaces to enhance hydrophobicity. This modification is crucial in applications such as creating water-repellent coatings for textiles and other materials . The compound's ability to form self-assembled monolayers on various substrates allows for tailored surface properties.
Polymer Chemistry
In polymer chemistry, this compound serves as a precursor for synthesizing amphiphilic polymers. Its reaction with other monomers leads to the formation of copolymers that exhibit unique properties suitable for applications in drug delivery and tissue engineering .
Analytical Chemistry
This compound is utilized in chromatography, specifically in high-performance liquid chromatography (HPLC) systems, where it aids in the separation of various compounds due to its ability to interact with different analytes based on their hydrophobic characteristics . This application is crucial for analytical methods requiring precise separation and identification of complex mixtures.
Data Table: Summary of Applications
Application Area | Specific Use Case | Advantages |
---|---|---|
Biomedical | Hydrophobic wound dressings | Effective bacterial adsorption |
Drug delivery systems (liposomes) | Enhanced solubility and bioavailability | |
Material Science | Surface modification for textiles | Improved water repellency |
Synthesis of amphiphilic polymers | Tailored properties for specific applications | |
Analytical Chemistry | HPLC separation | Precise interaction with analytes |
Case Study 1: Wound Healing Efficacy
A study conducted on infected pig wounds treated with this compound-based dressings showed significant improvement in healing times compared to traditional treatments. The hydrophobic nature of the dressing minimized moisture loss while effectively adsorbing bacterial exudates, demonstrating its potential for clinical use .
Case Study 2: Liposomal Drug Delivery
Research involving the co-encapsulation of fisetin and cisplatin into liposomes highlighted the effectiveness of this compound as a stabilizing agent. The study reported improved therapeutic outcomes in glioblastoma models due to enhanced drug retention and targeted delivery capabilities .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of N,N-dioctadecylcarbamoyl chloride yields the corresponding carbamic acid, though the reaction is slower compared to less hindered analogs due to reduced water solubility and steric effects.
Mechanism :
-
Sₙ1 Pathway : Ionization forms a carbamoyl cation intermediate, followed by nucleophilic attack by water.
R₂NCOCl→R₂NCO++Cl−(rate-determining step) R₂NCO++H₂O→R₂NC(O)OH+H+For N,N-dialkylcarbamoyl chlorides, solvolysis in aqueous media typically follows this pathway, as evidenced by positive entropy of activation (+5.6 cal·mol⁻¹·K⁻¹ for dimethylcarbamoyl chloride) .
Kinetics :
-
The reaction rate is highly solvent-dependent. In low-ionizing solvents like benzene, bimolecular pathways (Sₙ2) may dominate, but steric hindrance in N,N-dioctadecyl derivatives likely suppresses this mechanism .
Reaction with Alcohols and Phenols
This compound reacts with alcohols (R'OH) or phenols (ArOH) to form carbamates, though reactivity is moderated by steric bulk.
General Reaction :
R₂NCOCl+R’OHbaseR₂NC(O)OR’+HCl
Key Observations :
-
Solvent Requirements : Reactions often require aprotic solvents (e.g., benzene, chloroform) to avoid competing hydrolysis .
-
Catalysis : Pyridine or tertiary amines are used to neutralize HCl, driving the reaction to completion .
-
Steric Effects : Long alkyl chains slow reaction rates compared to dimethylcarbamoyl chloride, which reacts readily at 25°C .
Reaction with Amines
Primary or secondary amines react with this compound to form substituted ureas.
General Reaction :
R₂NCOCl+R”NH₂→R₂NC(O)NHR”+HCl
Challenges :
-
Side Reactions : Excess phosgene or elevated temperatures may lead to urea decomposition or over-phosgenation, as observed in N,N-di-n-butylcarbamoyl chloride syntheses .
-
Solubility : Reactions may require high-boiling solvents (e.g., chlorobenzene) to dissolve the long-chain carbamoyl chloride .
Reaction with Thiols
Thiols (R'SH) displace the chloride to form thiolourethanes, though this reaction is less common due to the lower nucleophilicity of thiols compared to alcohols.
General Reaction :
R₂NCOCl+R’SH→R₂NC(O)SR’+HCl
Applications :
-
Used in synthesizing sulfur-containing polymers or agrochemicals, though specific examples for the dioctadecyl variant are undocumented in literature .
Solvolysis in Organic Solvents
Kinetic studies of N,N-dialkylcarbamoyl chlorides reveal solvent-dependent mechanisms:
For this compound, solvolysis rates are expected to be slower due to reduced solvent accessibility to the electrophilic carbon.
Thermal Stability and Decomposition
-
Urea Formation : Self-condensation to tetraoctadecyl urea.
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Phosgene Release : Decomposition at extreme temperatures (>300°C), as observed in industrial carbamoyl chloride processes .
Comparison with Smaller Analogs
Properties
CAS No. |
41319-54-4 |
---|---|
Molecular Formula |
C37H74ClNO |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
N,N-dioctadecylcarbamoyl chloride |
InChI |
InChI=1S/C37H74ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37(38)40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
GSTUJEWGYSLULH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)Cl |
Key on ui other cas no. |
41319-54-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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